ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
Ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
This compound and its derivatives are primarily involved in synthetic chemistry research, exploring novel synthetic pathways and reactions. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases a method to produce compounds with potential biological activities through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. These syntheses highlight the compound's utility in creating structurally diverse molecules which could be useful in various chemical and pharmaceutical applications (Mohamed, 2014), (Mohamed, 2021).
Crystal Structure Determination
The determination of crystal structures of compounds containing ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate or its derivatives provides insights into their molecular configurations, intermolecular interactions, and the structural basis of their reactivity. The crystal structure of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, for instance, elucidates interesting features such as intermolecular hydrogen bonding and π-π stacking, which are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Lee et al., 2009).
Potential Biological Activities
Research into derivatives of this compound has indicated potential biological activities. Although direct studies on the compound itself might be limited, its derivatives have been explored for various biological activities. Studies have synthesized novel compounds aiming to evaluate their potential as therapeutic agents, highlighting the broader research interest in exploiting the chemical scaffold for biomedical applications. These activities underscore the importance of such compounds in the development of new therapeutic agents and the expansion of chemical libraries for drug discovery.
Molecular Docking and Sensor Development
The compound's derivatives have been used in molecular docking studies to understand interactions with biological targets, which is crucial for drug design and discovery processes. Additionally, benzothiazole-based receptors, which share structural motifs with the compound , have been developed as chemosensors for metal ions, demonstrating the compound's utility in creating materials with specific sensing capabilities. This indicates the versatility of the compound's structure in contributing to various fields, including analytical chemistry, environmental monitoring, and diagnostic research (Wagh et al., 2015).
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-3-27-19(26)12-23-16-8-6-14(21-13(2)24)11-17(16)29-20(23)22-18(25)9-7-15-5-4-10-28-15/h4-11H,3,12H2,1-2H3,(H,21,24)/b9-7+,22-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGFNABOATDCL-IKNRQUJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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